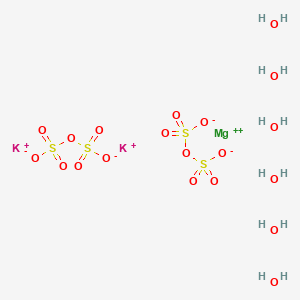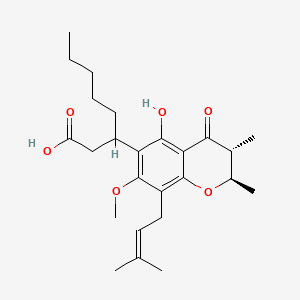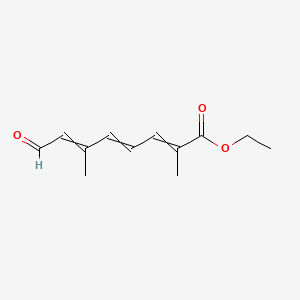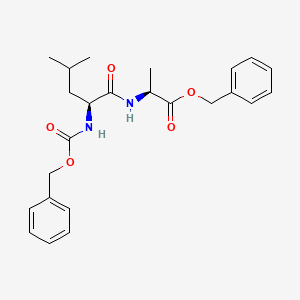
Himbosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Himbosine is an alkaloid isolated from the bark of Australian magnolias . It has been synthesized using a Diels-Alder reaction as a key step . Himbosine’s activity as a muscarinic receptor antagonist, with specificity for the muscarinic acetylcholine receptor M2, made it a promising starting point in Alzheimer’s disease research .
Synthesis Analysis
Himbosine has been synthesized using a Diels-Alder reaction as a key step . The absolute stereochemistry of Himbosine was established via X-ray crystal structure analysis . The structures of himandrine and himandridine were determined by degradation studies and X-ray crystal structure analysis .Molecular Structure Analysis
The molecular formula of Himbosine is C35H41NO10 . The molecular weight is 635.7 . The X-ray crystal structures have been determined for three alkaloids isolated from the bark of the rainforest tree Galbulimima belgraveana, namely himbosine, himandrine, and himgaline .Physical And Chemical Properties Analysis
Himbosine is a white solid . It is soluble in ethanol, methanol, DMSO, and dimethyl formamide .Wissenschaftliche Forschungsanwendungen
The Structure of Himbosine
Himbosine, along with Himandridine, was identified as a member of a new alkaloid family derived from Galbulimima alkaloids. The major alkaloid of this group, Himandridine, was characterized, leading to the discovery of Himbosine's structure (Mander, Ritchie, & Taylor, 1967).
Absolute Stereochemistry of Galbulimima Alkaloids
The X-ray crystal structures of several alkaloids, including Himbosine, were determined. This study provided insights into the absolute configuration of Himbosine and related compounds (Willis, O’Connor, Taylor, & Mander, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl (1S,3R,6S,7S,9R,11S,14R,15S,16S,17R,20S)-11,14,17-triacetyloxy-16-benzoyloxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41NO10/c1-17-11-12-23-25-15-22-16-34(23,46-20(4)39)31-28(33(41)42-5)30(44-19(3)38)27-24(35(22,31)36(17)25)13-14-26(43-18(2)37)29(27)45-32(40)21-9-7-6-8-10-21/h6-10,17,22-27,29-30H,11-16H2,1-5H3/t17-,22-,23+,24+,25+,26-,27-,29-,30-,34+,35+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUDPNXLVHQHOC-GRRMYRPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]3N1[C@@]45[C@H]6CC[C@H]([C@H]([C@@H]6[C@H](C(=C4[C@@]2(C[C@H]5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Himbosine | |
Q & A
Q1: What is the significance of Himbosine in the field of natural product chemistry?
A1: Himbosine stands out as a key member of a novel alkaloid family, primarily found in the Galbulimima belgraveana tree. It was the pivotal compound that allowed researchers to elucidate the absolute configuration of numerous other alkaloids sourced from this tree [, ]. This breakthrough was made possible through X-ray crystallography, which confirmed the structure of Himbosine and paved the way for understanding the stereochemistry of related alkaloids [, ].
Q2: Can you elaborate on the structural relationship between Himbosine and Himandridine?
A2: Both Himbosine and Himandridine are classified as hexacyclic alkaloids, indicating they share a complex ring system []. Research has established a chemical correlation between these two compounds through a series of reactions []. This correlation provided crucial evidence supporting the proposed structure of Himandridine, further solidifying the understanding of this alkaloid group [, ].
Q3: What are the primary research techniques used to study Himbosine and related compounds?
A3: Apart from X-ray crystallography used to determine the absolute configuration [, ], researchers heavily rely on spectroscopic methods. Techniques like NMR and mass spectrometry are instrumental in characterizing the functional groups and overall structures of these alkaloids []. Furthermore, chemical degradation studies, coupled with the synthesis of related molecules, are employed to confirm structural assignments and explore structure-activity relationships [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxamide](/img/structure/B579064.png)
![N-[chloro(phenyl)boranyl]-1,1-diphenylmethanimine](/img/structure/B579065.png)
![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)
![Cyclopenta[cd]fluoranthene](/img/structure/B579070.png)



![2-[(1S,2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine](/img/structure/B579075.png)





